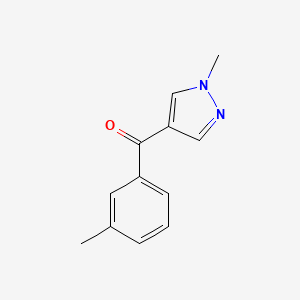

1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole is a pyrazole derivative characterized by a methyl group at the 1-position and a 3-methyl-substituted benzoyl moiety at the 4-position. Pyrazole derivatives are widely studied due to their versatility in medicinal chemistry, agrochemicals, and materials science. The 3-methylbenzoyl substituent imparts unique steric and electronic properties, influencing reactivity and biological interactions.

Preparation Methods

The synthesis of 1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole typically involves multistep synthetic routes. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

Attachment of the 3-methylbenzoyl group: This step involves the acylation of the pyrazole ring using 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing benzoyl group at position 4 activates the pyrazole ring for nucleophilic attacks. Common reactions include:

-

Amination : Reaction with hydrazine derivatives yields pyrazoline intermediates, which can undergo oxidative aromatization to form substituted pyrazoles .

-

Halogenation : Electrophilic halogenation at position 5 is facilitated by Lewis acids like BF₃·Et₂O, producing fluoro- or chloro-substituted derivatives .

Table 1: Nucleophilic Substitution Examples

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Methanol, 25°C, 2 h | Pyrazoline intermediate | 74–76 | |

| XeF₂/BF₃·Et₂O | CH₂Cl₂, 0°C, 1 h | 5-Fluoro-pyrazole derivative | 87 |

Acylation and Electrophilic Reactions

The 3-methylbenzoyl group undergoes electrophilic substitution, while the pyrazole nitrogen participates in acylation:

-

C-Acylation : Reacts with aroyl chlorides (e.g., 4-methylbenzoyl chloride) under basic conditions to form 4-aroylpyrazoles .

-

O-Acylation : Competing O-acylation is suppressed using polar aprotic solvents (e.g., acetone) .

Table 2: Acylation Efficiency by Substituent

| Aroyl Chloride | Reaction Time (h) | C-Acylation Yield (%) | O-Acylation Yield (%) |

|---|---|---|---|

| 4-Methylbenzoyl | 1.5 | 74–76 | <5 |

| 4-Fluorobenzoyl | 2.0 | 68–70 | <5 |

Reductive Amination

The pyrazole amine at position 5 reacts with aldehydes (e.g., p-methoxybenzaldehyde) in a one-pot reductive amination:

-

Imine Formation : Solvent-free condensation at 120°C for 2 h .

-

Reduction : Sodium borohydride in methanol reduces the imine to the corresponding amine (88% yield) .

Regioselective Ring-Opening Reactions

Under acidic conditions, the pyrazole ring undergoes regioselective cleavage:

-

Ring-Opening : Treatment with HCl/EtOH at reflux selectively cleaves the N–N bond, yielding open-chain hydrazides.

-

Cycloadditions : Participates in [3 + 2] cycloadditions with diphenyldiazomethane to form methylene-functionalized pyrazolines .

Catalytic Functionalization

Copper triflate and ionic liquids (e.g., [bmim]PF₆) enhance reaction efficiency:

-

Oxidative Aromatization : Converts pyrazoline intermediates to 1,3,5-triarylpyrazoles in one pot (82% yield) .

-

Recyclability : The catalyst retains >90% activity after four cycles .

Table 3: Catalytic Systems and Outcomes

| Catalyst | Reaction Type | Yield (%) | Cycles (Reuse) |

|---|---|---|---|

| Cu(OTf)₂/[bmim]PF₆ | Oxidative aromatization | 82 | 4 |

| BF₃·Et₂O | Fluorination | 87 | – |

Mechanistic Insights

Scientific Research Applications

1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use. Detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Steric Considerations

- The 1-(4-Methylbenzoyl) analog () demonstrates how positional isomerism (3- vs. 4-methyl substitution) affects molecular conformation. The 3-methyl group may induce greater steric hindrance near the pyrazole core, influencing binding to biological targets.

Biological Activity

1-Methyl-4-(3-methylbenzoyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Anti-inflammatory Activity

Research has demonstrated that compounds within the pyrazole class exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving similar pyrazole derivatives, compounds exhibited up to 93% inhibition of IL-6 at concentrations of 10 µM, indicating a potent anti-inflammatory profile comparable to established drugs like dexamethasone .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For example, a series of pyrazole compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. One particular derivative demonstrated an IC50 value of 49.85 µM against A549 lung cancer cells, indicating promising antitumor activity . The mechanism of action often involves induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. In one study, compounds were tested against bacterial strains such as E. coli and S. aureus, with certain derivatives showing significant antibacterial activity . The presence of specific functional groups in the pyrazole structure was found to enhance this activity.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its molecular structure. The presence of the methylbenzoyl group at position 4 appears to play a critical role in modulating its pharmacological effects. SAR studies indicate that modifications to the pyrazole ring can lead to variations in biological potency, emphasizing the importance of structural optimization in drug design .

Study 1: Anti-inflammatory Effects

In a comparative study, various pyrazole derivatives were synthesized and tested for anti-inflammatory activity using carrageenan-induced edema models in mice. One compound exhibited anti-inflammatory effects comparable to indomethacin, underscoring the potential therapeutic applications of pyrazoles in treating inflammatory conditions .

Study 2: Anticancer Efficacy

A recent investigation focused on the synthesis and biological evaluation of novel pyrazole derivatives against different cancer cell lines. The results indicated that specific modifications in the pyrazole structure led to enhanced cytotoxicity, with some compounds inducing apoptosis through mitochondrial pathways .

Data Summary

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

(3-methylphenyl)-(1-methylpyrazol-4-yl)methanone |

InChI |

InChI=1S/C12H12N2O/c1-9-4-3-5-10(6-9)12(15)11-7-13-14(2)8-11/h3-8H,1-2H3 |

InChI Key |

MBFDVYOVHIFWQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CN(N=C2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.